1,6-Diphenoxy-2,4-hexadiyne
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Overview
Description
It has the molecular formula C18H14O2 and a molecular weight of 262.30 g/mol . This compound is characterized by its unique structure, which includes two phenoxy groups attached to a hexadiyne backbone. It is known for its interesting structural and spectroscopic properties, which have been analyzed using vibrational spectroscopy and quantum-chemical calculations .
Preparation Methods
1,6-Diphenoxy-2,4-hexadiyne is typically synthesized through the oxidative coupling of phenyl propargyl ether . The reaction involves the use of a suitable oxidizing agent to facilitate the coupling process. The compound can also be synthesized by reacting phenyl propargyl ether with a palladium catalyst supported on calcium carbonate (5% Pd-CaCO3) to form an organic hydrogen getter . The reaction conditions generally include a controlled temperature and atmosphere to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
1,6-Diphenoxy-2,4-hexadiyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding hexane derivative.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,6-Diphenoxy-2,4-hexadiyne has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 1,6-Diphenoxy-2,4-hexadiyne involves its ability to undergo oxidative coupling and form stable products. The molecular targets and pathways involved in its reactions are primarily related to its diacetylene structure, which allows for various chemical transformations. The compound’s ability to act as a hydrogen getter is particularly notable, as it can irreversibly absorb hydrogen in combination with a palladium catalyst .
Comparison with Similar Compounds
1,6-Diphenoxy-2,4-hexadiyne can be compared with other similar compounds such as:
Phenyl propargyl ether: The precursor used in its synthesis.
Diphenylacetylene: Another diacetylene compound with different substituents.
1-Phenyl-1-propyne: A related compound with a similar backbone but different functional groups.
The uniqueness of this compound lies in its specific substitution pattern and its ability to form stable products through oxidative coupling. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
6-phenoxyhexa-2,4-diynoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c1(9-15-19-17-11-5-3-6-12-17)2-10-16-20-18-13-7-4-8-14-18/h3-8,11-14H,15-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTRFBNXAKJTBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC#CC#CCOC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30980-37-1 |
Source
|
Record name | 1,6-Diphenoxy-2,4-hexadiyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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